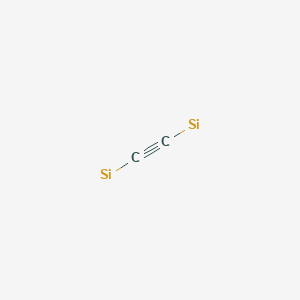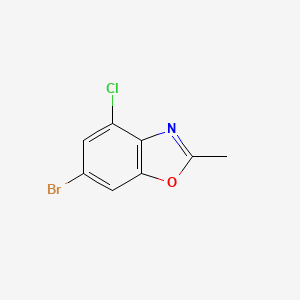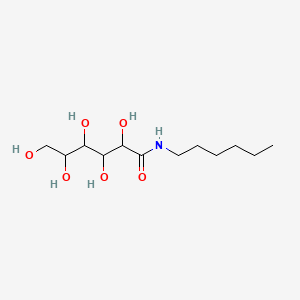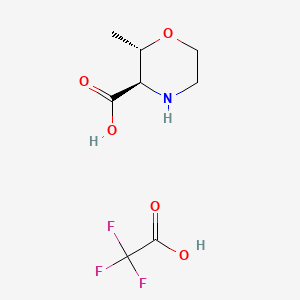
CID 6327135
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 6327135” is known as Tedizolid phosphate. Tedizolid phosphate is an oxazolidinone-class antibacterial agent used primarily for the treatment of acute bacterial skin and skin structure infections. It is a prodrug that is rapidly converted in vivo to its active form, Tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid phosphate involves several synthetic steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate is then subjected to further reactions to yield Tedizolid phosphate .
Industrial Production Methods
Industrial production of Tedizolid phosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tedizolid phosphate undergoes various chemical reactions, including:
Oxidation: Tedizolid phosphate can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Tedizolid phosphate to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in Tedizolid phosphate with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Applications De Recherche Scientifique
Tedizolid phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antibacterial agents and their mechanisms.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mécanisme D'action
Tedizolid phosphate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Tedizolid phosphate is compared with other oxazolidinone-class antibacterial agents, such as Linezolid. While both compounds share a similar mechanism of action, Tedizolid phosphate has been shown to have a higher potency and a more favorable safety profile. Similar compounds include:
- Linezolid
- Radezolid
- Contezolid
Tedizolid phosphate’s uniqueness lies in its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C2Si2 |
|---|---|
Poids moléculaire |
80.19 g/mol |
InChI |
InChI=1S/C2Si2/c3-1-2-4 |
Clé InChI |
QNBAUIAINZCNFA-UHFFFAOYSA-N |
SMILES canonique |
C(#C[Si])[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)
![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)





![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)
![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)
